

Application Notes: Kibdelin C1 for In Vivo Imaging

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Compound of Interest

Compound Name: *Kibdelin C1*

Cat. No.: *B018079*

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Introduction

Kibdelin C1 is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in vivo imaging of inflammatory processes. Its chemical structure allows for deep tissue penetration and a high signal-to-noise ratio, making it an ideal tool for longitudinal studies in small animal models. **Kibdelin C1** specifically targets key biomarkers of inflammation, enabling researchers to visualize and quantify inflammatory responses in real-time.

Mechanism of Action

Kibdelin C1 is postulated to target the C1 complex, a key component of the classical complement pathway, which is heavily involved in the inflammatory cascade.^{[1][2]} Upon systemic administration, **Kibdelin C1** circulates in the vasculature. In regions of inflammation, increased vascular permeability allows **Kibdelin C1** to extravasate and bind to its target. This targeted accumulation results in a significant increase in fluorescence intensity at the site of inflammation, which can be detected using standard in vivo imaging systems.

Applications

Kibdelin C1 is designed for use in a variety of preclinical research areas, including:

- Oncology: Visualizing inflammation within the tumor microenvironment.

- Immunology: Tracking the progression of autoimmune diseases such as rheumatoid arthritis.
- Cardiovascular Disease: Imaging inflammatory processes in atherosclerosis and ischemia-reperfusion injury.[\[2\]](#)[\[3\]](#)
- Infectious Diseases: Detecting and monitoring inflammation associated with bacterial or viral infections.[\[3\]](#)

Advantages of **Kibdelin C1**

- High Sensitivity and Specificity: Targeted binding to inflammatory biomarkers provides a high-contrast signal.
- Near-Infrared Emission: The NIR fluorescence window minimizes autofluorescence from biological tissues, enhancing detection sensitivity.[\[4\]](#)
- Deep Tissue Penetration: NIR light allows for imaging of deeper tissues and organs.[\[5\]](#)
- Non-Invasive, Longitudinal Imaging: Enables the repeated imaging of the same animal over time to monitor disease progression and therapeutic response.[\[6\]](#)

Quantitative Data

Table 1: Optical and Physical Properties of **Kibdelin C1**

Property	Value
Excitation Maximum (λ_{ex})	750 nm
Emission Maximum (λ_{em})	780 nm
Quantum Yield (Φ)	0.15 in PBS
Molar Extinction Coefficient	150,000 M ⁻¹ cm ⁻¹
Molecular Weight	~1200 g/mol
Solubility	Soluble in PBS, DMSO

Table 2: Example Biodistribution of **Kibdelin C1** in a Murine Arthritis Model (24 hours post-injection)

Organ/Tissue	% Injected Dose per Gram (%ID/g)
Inflamed Paw	8.5 ± 1.2
Non-inflamed Paw	1.2 ± 0.3
Liver	15.2 ± 2.5
Kidneys	10.8 ± 1.9
Spleen	4.3 ± 0.8
Lungs	2.1 ± 0.5
Muscle	0.8 ± 0.2
Blood	1.5 ± 0.4

Data are presented as mean ± standard deviation (n=5)

Experimental Protocols

Protocol 1: In Vivo Imaging of Inflammation in a Murine Model

Materials:

- **Kibdelin C1**
- Phosphate-buffered saline (PBS) or other suitable vehicle
- Anesthetic (e.g., isoflurane)
- In vivo imaging system equipped for NIR fluorescence imaging
- Animal model of inflammation (e.g., collagen-induced arthritis model)

Procedure:

- **Probe Preparation:** Dissolve **Kibdelin C1** in a minimal amount of DMSO and then dilute with PBS to the final desired concentration (typically 1-5 mg/kg body weight). Ensure the final DMSO concentration is below 5%.
- **Animal Preparation:** Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature.^[7]
- **Baseline Imaging:** Acquire a baseline fluorescence image before injecting the probe to determine the level of autofluorescence.^[8] Use an excitation filter around 750 nm and an emission filter around 780 nm.
- **Probe Administration:** Inject the prepared **Kibdelin C1** solution intravenously (via the tail vein) or intraperitoneally.
- **Time-course Imaging:** Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.^[7]^[8]
- **Image Analysis:** Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the site of inflammation and in a contralateral, non-inflamed region for comparison.

Protocol 2: Ex Vivo Imaging of Organs

Materials:

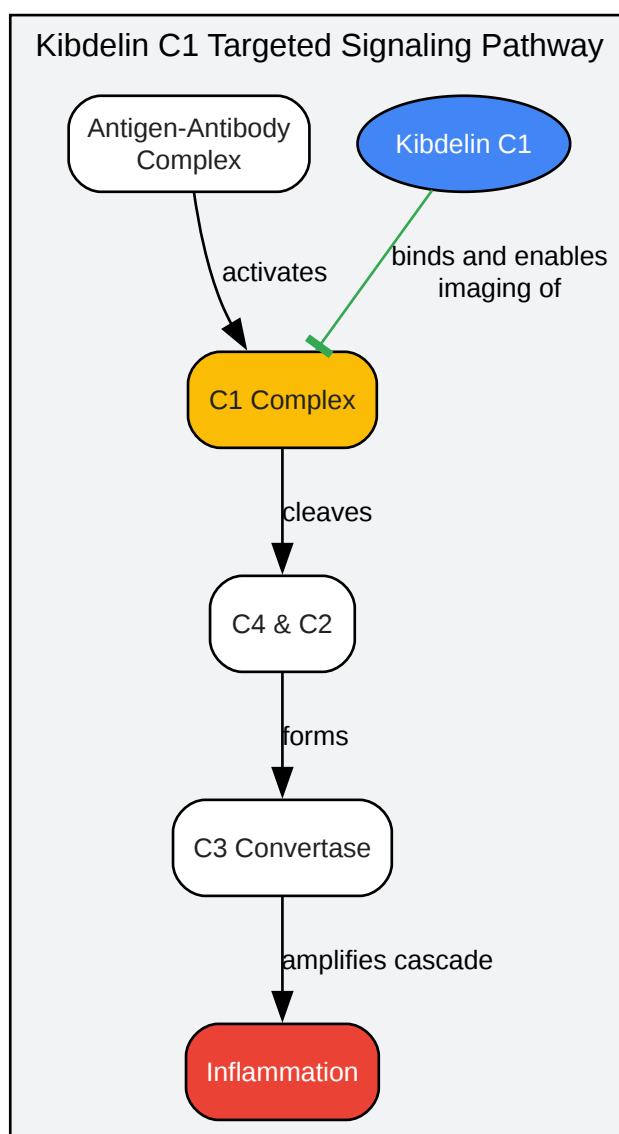
- Imaging system from Protocol 1
- Surgical tools for dissection
- PBS

Procedure:

- **Final In Vivo Image:** Following the final in vivo imaging time point, euthanize the animal.
- **Organ Harvesting:** Immediately dissect the organs of interest (e.g., inflamed and non-inflamed paws, liver, kidneys, spleen, lungs).^[7]

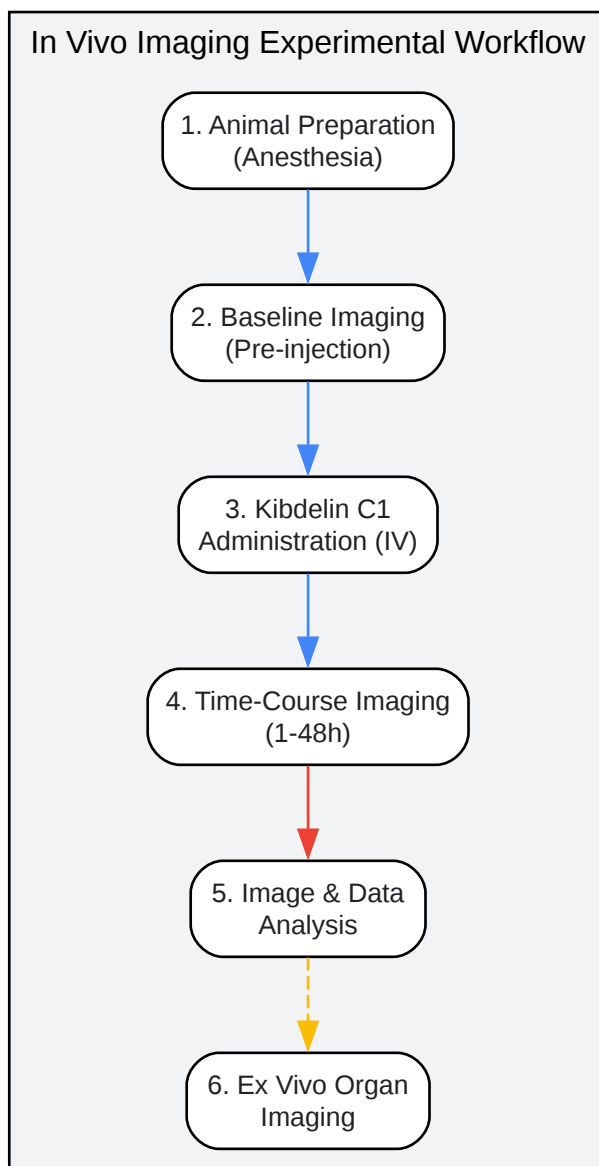
- Organ Rinsing: Gently rinse the harvested organs in PBS to remove excess blood.
- Ex Vivo Imaging: Arrange the organs on a non-fluorescent surface within the imaging chamber and acquire a final fluorescence image.[4]
- Analysis: Quantify the fluorescence intensity for each organ to confirm the biodistribution of **Kibdelin C1**.

Visualizations



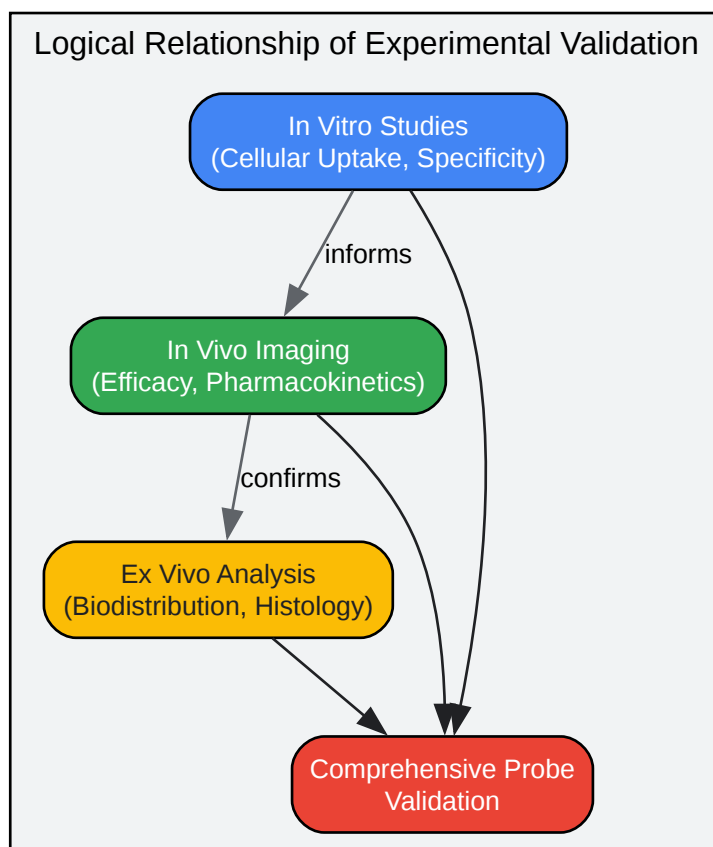
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Caption: Proposed mechanism of **Kibdelin C1** in targeting the C1 complex.



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Caption: Experimental workflow for in vivo imaging with **Kibdelin C1**.



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Caption: Multi-level validation process for an imaging probe.

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